6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane
6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane
Brand Name:
Vulcanchem
CAS No.:
116988-87-5
VCID:
VC20875654
InChI:
InChI=1S/C11H14IO3P/c12-9-11-7-4-8-16(13,15-11)14-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2/t11-,16+/m1/s1
SMILES:
C1CC(OP(=O)(C1)OC2=CC=CC=C2)CI
Molecular Formula:
C11H14IO3P
Molecular Weight:
352.1 g/mol
6-(Iodomethyl)-2-oxo-2-phenoxy-1,2-oxaphosphorinane
CAS No.: 116988-87-5
Cat. No.: VC20875654
Molecular Formula: C11H14IO3P
Molecular Weight: 352.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 116988-87-5 |
|---|---|
| Molecular Formula | C11H14IO3P |
| Molecular Weight | 352.1 g/mol |
| IUPAC Name | (2R,6R)-6-(iodomethyl)-2-phenoxy-1,2λ5-oxaphosphinane 2-oxide |
| Standard InChI | InChI=1S/C11H14IO3P/c12-9-11-7-4-8-16(13,15-11)14-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2/t11-,16+/m1/s1 |
| Standard InChI Key | GZDWSSQWAPFIQZ-UHFFFAOYSA-N |
| Isomeric SMILES | C1C[C@@H](O[P@](=O)(C1)OC2=CC=CC=C2)CI |
| SMILES | C1CC(OP(=O)(C1)OC2=CC=CC=C2)CI |
| Canonical SMILES | C1CC(OP(=O)(C1)OC2=CC=CC=C2)CI |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator